Sodium 2-(4-methoxy-6-methylpyrimidin-2-yl)acetate
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Overview
Description
Sodium 2-(4-methoxy-6-methylpyrimidin-2-yl)acetate: is a chemical compound with the molecular formula C₈H₉N₂NaO₃ and a molecular weight of 204.16 g/mol . It is commonly used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(4-methoxy-6-methylpyrimidin-2-yl)acetate typically involves the reaction of 4-methoxy-6-methylpyrimidine with sodium acetate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as chromatography may be employed to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(4-methoxy-6-methylpyrimidin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Sodium 2-(4-methoxy-6-methylpyrimidin-2-yl)acetate is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals .
Biology: In biological research, the compound is used to study enzyme interactions and as a substrate in biochemical assays. It is also used in the development of diagnostic reagents .
Industry: In industrial applications, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of Sodium 2-(4-methoxy-6-methylpyrimidin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
- Sodium 2-(4-methoxy-6-methylpyrimidin-2-yl)acetate
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
Uniqueness: this compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H9N2NaO3 |
---|---|
Molecular Weight |
204.16 g/mol |
IUPAC Name |
sodium;2-(4-methoxy-6-methylpyrimidin-2-yl)acetate |
InChI |
InChI=1S/C8H10N2O3.Na/c1-5-3-7(13-2)10-6(9-5)4-8(11)12;/h3H,4H2,1-2H3,(H,11,12);/q;+1/p-1 |
InChI Key |
FNFPPIKZAUIJIW-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=NC(=N1)CC(=O)[O-])OC.[Na+] |
Origin of Product |
United States |
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